molecular formula C15H19N5O5 B025885 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine CAS No. 108274-04-0

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

カタログ番号 B025885
CAS番号: 108274-04-0
分子量: 349.34 g/mol
InChIキー: HOEIPINIBKBXTJ-OYBGHCQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine, also known as RIFOXIMIN, is a synthetic antibiotic derived from rifamycin. It is a broad-spectrum antibiotic that inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. In

作用機序

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. This prevents the enzyme from initiating transcription of bacterial genes, leading to inhibition of bacterial growth and replication. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is active against both growing and non-growing bacteria, making it an effective antibiotic for treating chronic infections.
Biochemical and Physiological Effects:
3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been shown to have low toxicity and is well-tolerated by most patients. It is not metabolized by the liver and is excreted unchanged in the feces, making it an ideal antibiotic for treating gastrointestinal infections. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating inflammatory bowel disease.

実験室実験の利点と制限

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is a potent antibiotic that is active against a wide range of bacteria. It is also stable in acidic environments, making it effective for treating infections in the gastrointestinal tract. However, 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is not effective against all bacterial species and may not be suitable for treating infections caused by multidrug-resistant bacteria.

将来の方向性

There are several potential future directions for research on 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine. One area of interest is the development of new formulations of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine that can be used for the treatment of other types of infections, such as respiratory tract infections and skin infections. Another area of research is the development of combination therapies that include 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine and other antibiotics to improve the effectiveness of treatment. Additionally, further research is needed to understand the long-term effects of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine on the gut microbiome and to determine whether it can be used as a prophylactic treatment for recurrent Clostridium difficile-associated diarrhea.

合成法

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is synthesized by the reaction of rifamycin SV with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the imidazo ring. The resulting compound is purified by column chromatography to obtain pure 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine.

科学的研究の応用

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been studied for its potential use in the treatment of bacterial infections in the gastrointestinal tract, such as traveler's diarrhea and Clostridium difficile-associated diarrhea.

特性

CAS番号

108274-04-0

製品名

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

分子式

C15H19N5O5

分子量

349.34 g/mol

IUPAC名

3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14?/m1/s1

InChIキー

HOEIPINIBKBXTJ-OYBGHCQBSA-N

異性体SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

正規SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

同義語

3-ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine
7-methyl Y nucleoside

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。